![molecular formula C13H19NO2 B3276171 4-((3-Methoxyphenoxy)methyl)piperidine CAS No. 63608-37-7](/img/structure/B3276171.png)
4-((3-Methoxyphenoxy)methyl)piperidine
Overview
Description
4-((3-Methoxyphenoxy)methyl)piperidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 4-((3-Methoxyphenoxy)methyl)piperidine is not fully understood, but it has been shown to inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and have neuroprotective effects. 4-((3-Methoxyphenoxy)methyl)piperidine has also been shown to modulate the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-((3-Methoxyphenoxy)methyl)piperidine has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokines, induction of apoptosis in cancer cells, and modulation of enzyme activity. Additionally, 4-((3-Methoxyphenoxy)methyl)piperidine has been shown to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
4-((3-Methoxyphenoxy)methyl)piperidine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, 4-((3-Methoxyphenoxy)methyl)piperidine also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 4-((3-Methoxyphenoxy)methyl)piperidine, including further investigation into its mechanism of action, its potential therapeutic applications, and its toxicity. Additionally, studies could explore the use of 4-((3-Methoxyphenoxy)methyl)piperidine in combination with other compounds for enhanced therapeutic effects. Further research is needed to fully understand the potential of 4-((3-Methoxyphenoxy)methyl)piperidine as a therapeutic agent.
Conclusion:
In conclusion, 4-((3-Methoxyphenoxy)methyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 4-((3-Methoxyphenoxy)methyl)piperidine has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. While further research is needed to fully understand the potential of 4-((3-Methoxyphenoxy)methyl)piperidine as a therapeutic agent, it has shown promise in several areas and may be a promising candidate for future research.
Scientific Research Applications
4-((3-Methoxyphenoxy)methyl)piperidine has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, anti-cancer agent, and as a potential treatment for Alzheimer's disease. 4-((3-Methoxyphenoxy)methyl)piperidine has been shown to inhibit the production of inflammatory cytokines, which may make it a promising candidate for the treatment of inflammatory diseases. Additionally, 4-((3-Methoxyphenoxy)methyl)piperidine has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Studies have also shown that 4-((3-Methoxyphenoxy)methyl)piperidine may have neuroprotective effects and may be a potential treatment for Alzheimer's disease.
properties
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-3-2-4-13(9-12)16-10-11-5-7-14-8-6-11/h2-4,9,11,14H,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWGYFBJEZCOEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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